N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Scientific Research Applications
Antiproliferative Activity
Benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against various tumor cell lines, such as breast cancer and leukemia cell lines. Some derivatives exhibited higher antiproliferative activity than standard drugs like doxorubicin, suggesting their potential as lead anticancer agents. The structure-activity relationship studies indicated that modifications in the benzenesulfonamide structure could lead to the development of new anticancer compounds (Motavallizadeh et al., 2014).
Herbicide Degradation and Mechanism
Studies on sulfonylurea herbicides, which share structural similarities with benzenesulfonamides, have explored their degradation mechanisms in various environmental conditions. For example, the hydrolysis of triasulfuron, a sulfonylurea herbicide, was found to be pH-dependent, with the primary degradation pathway being the cleavage of the sulfonylurea bridge. This research provides insights into the environmental behavior and degradation pathways of these compounds, which could be relevant for the design of environmentally friendly pesticides (Braschi et al., 1997).
Carbonic Anhydrase Inhibition
Certain benzenesulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase enzymes, which are important for various physiological functions. These studies aim to develop new therapeutics for conditions like glaucoma, edema, and epilepsy by targeting carbonic anhydrase isoforms with specific inhibitors (Gul et al., 2016).
Progesterone Receptor Antagonism
Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the development of novel nonsteroidal progesterone receptor antagonists. These compounds are being explored for their potential in treating diseases related to the female reproductive system, such as uterine leiomyoma and endometriosis. The benzenesulfonamide skeleton has been identified as a promising scaffold for designing selective progesterone receptor modulators (Yamada et al., 2016).
Enzyme Inhibition for Anticancer Applications
N-(7-indazolyl)benzenesulfonamide derivatives have been synthesized and shown to exhibit potent antiproliferative activities against leukemia cells, highlighting their potential as cell cycle inhibitors and anticancer agents. This line of research underscores the versatility of benzenesulfonamide derivatives in medicinal chemistry (Bouissane et al., 2006).
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO4S/c1-24-14(11-6-2-3-7-12(11)17)10-21-26(22,23)15-9-5-4-8-13(15)25-16(18,19)20/h2-9,14,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSDIIRLVPYIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.